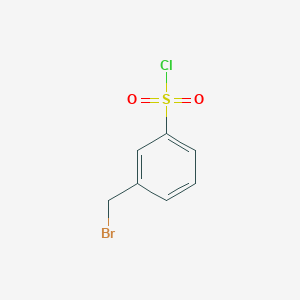

3-Bromomethyl-benzenesulfonyl chloride

Description

The exact mass of the compound 3-Bromomethylbenzenesulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO2S/c8-5-6-2-1-3-7(4-6)12(9,10)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAYDKDHGBRDMFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20634245 | |

| Record name | 3-(Bromomethyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148583-69-1 | |

| Record name | 3-(Bromomethyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(bromomethyl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to 3-Bromomethyl-benzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3-Bromomethyl-benzenesulfonyl chloride, alongside standardized experimental protocols for their determination. This document is intended to serve as a valuable resource for laboratory researchers and professionals engaged in drug development and other scientific pursuits where this compound is of interest.

Core Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₆BrClO₂S | [1] |

| Molecular Weight | 269.54 g/mol | [1] |

| Physical Form | Solid | [1] |

| CAS Number | 148583-69-1 | |

| Melting Point | Data not available | |

| Reference (4-isomer): 71-75 °C | [2] | |

| Boiling Point | 350.5 °C (Predicted) | [3] |

| Density | 1.746 g/cm³ (Predicted) | [3] |

| Solubility | Data not available | |

| Reference (Benzenesulfonyl chloride): Insoluble in cold water; soluble in alcohol and diethyl ether. | [4] |

Experimental Protocols

Detailed experimental procedures for the determination of the primary physical properties of this compound are outlined below. These are generalized methods standard in organic chemistry laboratories.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid can be determined with a high degree of accuracy using a melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely crushed into a powder.

-

Capillary Loading: A capillary tube is sealed at one end and the open end is pressed into the powdered sample. The tube is then gently tapped to pack the sample into the sealed end.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of a melting point apparatus.

-

Measurement: The sample is heated at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Boiling Point Determination (Micro-scale Method)

For the determination of the boiling point of a small quantity of a liquid, a micro-scale method is employed. This would be applicable if the compound were liquid at accessible temperatures or for the distillation of a synthesized batch.

Methodology:

-

Sample Preparation: A small volume (a few drops) of the liquid is placed in a small test tube.

-

Capillary Inversion: A smaller, sealed-end capillary tube is inverted and placed inside the test tube containing the sample.

-

Heating: The test tube is gently heated in a controlled manner, for instance, in a Thiele tube or a metal heating block.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary. The boiling point is the temperature at which this stream of bubbles is continuous and rapid.

Density Determination (Displacement Method)

The density of a solid can be determined by measuring the volume of a liquid it displaces.

Methodology:

-

Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance.

-

Volume Measurement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., water, if applicable, or a non-reactive organic solvent). The initial volume is recorded.

-

Displacement: The weighed solid is carefully submerged in the liquid in the graduated cylinder. The new volume is recorded.

-

Calculation: The volume of the solid is the difference between the final and initial liquid levels. The density is then calculated by dividing the mass of the solid by its volume.

Solubility Determination (Qualitative)

A qualitative assessment of solubility in various solvents is a fundamental characterization step.

Methodology:

-

Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed into a series of test tubes.

-

Solvent Addition: A measured volume (e.g., 1 mL) of a specific solvent (e.g., water, ethanol, diethyl ether, acetone) is added to each test tube.

-

Observation: The tubes are agitated, and the dissolution of the solid is observed. The compound is classified as soluble, partially soluble, or insoluble in each solvent at a given temperature.

Synthesis Workflow

As information regarding signaling pathways involving this compound is not prevalent, a logical workflow for its synthesis is presented below. A common route to benzenesulfonyl chlorides involves the chlorosulfonation of the corresponding toluene derivative, followed by benzylic bromination.

Caption: Plausible two-step synthesis of this compound.

References

- 1. 3-(Bromomethyl)benzenesulfonyl chloride | CymitQuimica [cymitquimica.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 58236-74-1 CAS MSDS (3-BROMOBENZYLSULFONYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Benzenesulfonyl chloride 96 98-09-9 [sigmaaldrich.com]

Technical Guide: 3-Bromomethyl-benzenesulfonyl Chloride

CAS Number: 148583-69-1[1]

This technical guide provides an in-depth overview of 3-Bromomethyl-benzenesulfonyl chloride, a key reagent for researchers, scientists, and professionals in drug development. The document details its chemical properties, synthesis protocols, and significant applications, particularly as a building block for pharmacologically active compounds.

Core Chemical and Physical Properties

This compound is a solid, reactive organic compound.[2] Its utility in organic synthesis stems from two reactive sites: the electrophilic sulfonyl chloride group and the bromomethyl group, which can be substituted.[3][4] Quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 148583-69-1 | [1] |

| Molecular Formula | C₇H₆BrClO₂S | [1][2] |

| Molecular Weight | 269.54 g/mol | [1] |

| Purity | ≥95% | [1][2] |

| Appearance | Solid | [2] |

| Boiling Point | 343.445 °C at 760 mmHg | [5] |

| Density | 1.732 g/cm³ | [5] |

| InChI Key | OAYDKDHGBRDMFR-UHFFFAOYSA-N | [2] |

Synthesis and Experimental Protocols

The synthesis of substituted benzenesulfonyl chlorides, including the 3-bromomethyl derivative, can be achieved through various methods. A common industrial approach involves the diazotization of a corresponding aniline, followed by a sulfonyl chlorination reaction. An alternative laboratory-scale method is the radical bromination of a methyl-substituted precursor.

Protocol 1: Diazotization of 3-Aminobenzyl Bromide followed by Sulfonylation

This protocol is adapted from a general method for preparing substituted benzenesulfonyl chlorides.[6] It involves the conversion of an aniline derivative into a diazonium salt, which is then reacted to yield the sulfonyl chloride.

Step 1: Diazotization

-

Prepare a solution of 3-aminobenzyl bromide in an acidic medium (e.g., 6M hydrochloric acid).

-

Cool the solution to a temperature below 0 °C using an ice-salt bath.

-

Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature to form the corresponding diazonium salt.

-

In a separate step, prepare a solution of sodium fluoroborate and add it to the reaction mixture to precipitate the more stable diazonium fluoroborate salt.

-

Filter the resulting solid, wash with cold dilute acid and a small amount of cold methanol, and dry.

Step 2: Acyl Chlorination

-

Prepare a solution of thionyl chloride containing a catalyst, such as cuprous chloride or cupric chloride.[6]

-

Add the dried diazonium fluoroborate salt from Step 1 to this solution.

-

The reaction proceeds to yield this compound.

-

Purification is typically achieved through distillation under reduced pressure or recrystallization.

Protocol 2: Radical Bromination of 3-Methylbenzenesulfonyl Chloride

This method utilizes a free-radical chain reaction to brominate the benzylic methyl group. The synthesis of the related 4-(Bromomethyl)benzenesulfonyl chloride is well-documented using this approach.[7]

-

Dissolve 3-methylbenzenesulfonyl chloride (m-toluenesulfonyl chloride) in a suitable solvent, such as acetonitrile, to avoid the use of environmentally harmful chlorinated solvents.[5]

-

Add N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide (BPO).

-

Heat the mixture to reflux (e.g., 80 °C in acetonitrile) for several hours.[5]

-

Monitor the reaction by an appropriate method (e.g., TLC or NMR).

-

Upon completion, cool the mixture and filter to remove succinimide.

-

Concentrate the filtrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography to yield the final product.

Applications in Drug Development and Medicinal Chemistry

This compound is a valuable bifunctional building block in medicinal chemistry. The sulfonyl chloride group readily reacts with amines to form stable sulfonamides, a common motif in many drug molecules.[4] The bromomethyl group allows for the introduction of the entire benzenesulfonyl moiety onto other molecules through nucleophilic substitution.

While specific applications of the 3-isomer are proprietary or less documented in public literature, the utility of the isomeric 4-(Bromomethyl)benzenesulfonyl chloride is well-established, particularly in the development of inhibitors for the C-X-C chemokine receptor type 4 (CXCR4). This receptor and its signaling pathway are critical targets in various diseases.

Target Profile: The CXCR4 Signaling Pathway

The CXCR4 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in cell migration, hematopoiesis, and immune responses.[8] Its only endogenous ligand is the chemokine CXCL12 (also known as SDF-1). The dysregulation of the CXCR4/CXCL12 signaling axis is implicated in numerous pathologies, including cancer metastasis, HIV entry into cells, and inflammatory disorders.[8]

Activation of CXCR4 by CXCL12 initiates several downstream signaling cascades:

-

G Protein-Dependent Signaling: Upon ligand binding, CXCR4 activates heterotrimeric G proteins (primarily of the Gαi family). This leads to the activation of pathways such as PI3K/Akt and MAPK/ERK, which promote cell survival, proliferation, and migration.

-

G Protein-Independent Signaling: CXCR4 can also signal independently of G proteins, for instance, through the JAK/STAT pathway, which is involved in transcriptional activation.[8]

Inhibiting this pathway is a key strategy in cancer therapy to prevent tumor cells from migrating to distant sites like the bone marrow, lungs, and liver, where CXCL12 is highly expressed.[8] Benzenesulfonamide derivatives, synthesized using reagents like bromomethyl-benzenesulfonyl chloride, have been identified as potent CXCR4 inhibitors.

References

- 1. 3-(bromomethyl)benzene-1-sulfonyl chloride 95% | CAS: 148583-69-1 | AChemBlock [achemblock.com]

- 2. US3644515A - Benzenesulfonyl chloride process - Google Patents [patents.google.com]

- 3. Cas 351003-46-8,3-BROMO-5-(TRIFLUOROMETHYL)BENZENESULFONYL CHLORIDE | lookchem [lookchem.com]

- 4. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. rsc.org [rsc.org]

A Comprehensive Technical Guide to 3-Bromomethyl-benzenesulfonyl Chloride for Chemical Research and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Bromomethyl-benzenesulfonyl chloride, a key reagent in synthetic organic chemistry, particularly in the development of novel therapeutic agents. This document outlines its chemical and physical properties, safety and handling protocols, and its application in the synthesis of bioactive molecules, supported by detailed experimental procedures and logical workflow visualizations.

Core Properties and Data

This compound is a bifunctional molecule featuring a reactive sulfonyl chloride group and a bromomethyl substituent. This unique combination makes it a valuable building block for introducing the benzenesulfonyl moiety and for subsequent functionalization at the benzylic position.

| Property | Value | Citation(s) |

| Molecular Weight | 269.54 g/mol | [1] |

| Chemical Formula | C₇H₆BrClO₂S | [1] |

| CAS Number | 148583-69-1 | |

| Appearance | Solid | [1] |

| Purity | Typically ≥95% | [1] |

| Synonyms | 3-(bromomethyl)benzene-1-sulfonyl chloride, m-bromomethylbenzenesulfonyl chloride | [1] |

Synthesis and Applications

This compound serves as a crucial intermediate in the synthesis of various substituted benzenesulfonamides, a class of compounds with a broad spectrum of biological activities. The sulfonyl chloride moiety readily reacts with primary and secondary amines to form stable sulfonamide linkages.

A plausible synthetic route to this compound itself involves a multi-step process starting from a substituted aniline, proceeding through a diazotization reaction (such as a Sandmeyer reaction) to introduce the sulfonyl chloride group, followed by radical bromination of the methyl group.[2]

Application in the Synthesis of Bioactive Sulfonamides

The sulfonamide functional group is a well-established pharmacophore found in a wide array of approved drugs, including antibacterial agents, diuretics, and anticonvulsants. The "3-bromomethyl" handle on this particular reagent allows for the construction of more complex molecules. For instance, it can be used to synthesize precursors for potent inhibitors of enzymes and receptors, such as C-X-C chemokine receptor type 4 (CXCR4), which is implicated in inflammation and cancer.

Experimental Protocols

The following section details a general yet comprehensive protocol for the synthesis of N-aryl benzenesulfonamides using a sulfonyl chloride like this compound and a substituted aniline. This procedure is fundamental to the construction of a library of potential drug candidates.

General Protocol for the Synthesis of N-Aryl-3-(bromomethyl)benzenesulfonamide Derivatives

This protocol describes the reaction of this compound with a generic substituted aniline to form the corresponding sulfonamide.

Materials:

-

This compound (1.0 eq)

-

Substituted aniline (1.0 - 1.1 eq)

-

Pyridine or Triethylamine (TEA) (1.5 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

-

1N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 - 1.1 eq) in anhydrous DCM or THF.

-

Base Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add triethylamine or pyridine (1.5 eq) dropwise.

-

Sulfonyl Chloride Addition: Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the reaction mixture. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]

-

Workup - Quenching and Extraction: Upon completion, quench the reaction by adding 1N HCl. Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM).

-

Washing: Combine the organic layers and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure N-aryl-3-(bromomethyl)benzenesulfonamide.[3]

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling in a well-ventilated fume hood.

-

Hazards: Causes severe skin burns and eye damage.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Keep away from moisture, as it can hydrolyze the sulfonyl chloride group.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate key logical and experimental workflows relevant to the use of this compound.

Caption: General workflow for the synthesis and purification of N-aryl sulfonamides.

Caption: Logical relationships of the functional groups and their applications.

References

An In-depth Technical Guide to the Structure Elucidation of 3-Bromomethyl-benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 3-bromomethyl-benzenesulfonyl chloride. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, this paper outlines a proposed synthetic route and presents an in-depth analysis of the expected spectroscopic data based on established chemical principles and data from analogous compounds.

Chemical Identity and Physical Properties

This compound is a halogenated aromatic sulfonyl chloride. Its structure is characterized by a benzene ring substituted with a bromomethyl group and a sulfonyl chloride group at the meta positions.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrClO₂S | --INVALID-LINK--[1], --INVALID-LINK--[] |

| Molecular Weight | 269.54 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[3] |

| CAS Number | 148583-69-1 | --INVALID-LINK--[3] |

| Appearance | Solid | --INVALID-LINK--[1] |

| Purity | Typically ≥95% | --INVALID-LINK--[1], --INVALID-LINK--[3] |

| Boiling Point (Predicted) | 343.4 °C at 760 mmHg | --INVALID-LINK--[] |

| Density (Predicted) | 1.732 g/cm³ | --INVALID-LINK--[] |

| SMILES | O=S(C1=CC=CC(CBr)=C1)(Cl)=O | --INVALID-LINK--[3] |

| InChI | InChI=1S/C7H6BrClO2S/c8-5-6-2-1-3-7(4-6)12(9,10)11/h1-4H,5H2 | --INVALID-LINK--[1] |

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is the radical bromination of 3-methylbenzenesulfonyl chloride (m-toluenesulfonyl chloride). This approach is analogous to the documented synthesis of the para-isomer, 4-(bromomethyl)benzenesulfonyl chloride, from p-toluenesulfonyl chloride.[4]

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from the synthesis of 4-(bromomethyl)benzenesulfonyl chloride.[4]

Materials:

-

m-Toluenesulfonyl chloride

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (or a safer alternative solvent such as acetonitrile)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve m-toluenesulfonyl chloride in carbon tetrachloride under an inert atmosphere.

-

Add N-bromosuccinimide and a catalytic amount of AIBN or benzoyl peroxide to the solution.

-

Heat the reaction mixture to reflux and maintain reflux for a period sufficient to ensure complete conversion (monitoring by TLC or GC is recommended). The reaction is typically initiated by light or heat.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Spectroscopic Analysis for Structure Elucidation (Expected Data)

¹H NMR Spectroscopy (Expected)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the benzylic protons of the bromomethyl group.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (H2, H4, H5, H6) | 7.5 - 8.2 | Multiplet | 4H |

| Benzylic (-CH₂Br) | ~4.5 | Singlet | 2H |

The aromatic region will likely display a complex multiplet due to the meta-substitution pattern. The benzylic protons are expected to appear as a sharp singlet, shifted downfield due to the deshielding effects of the adjacent bromine atom and the benzene ring.

¹³C NMR Spectroscopy (Expected)

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-SO₂Cl | 140 - 145 |

| C-CH₂Br | 138 - 142 |

| Aromatic C-H | 125 - 135 |

| -CH₂Br | 30 - 35 |

The exact chemical shifts will be influenced by the electron-withdrawing nature of the sulfonyl chloride and bromomethyl groups.

Infrared (IR) Spectroscopy (Expected)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| S=O (asymmetric stretch) | 1370 - 1390 |

| S=O (symmetric stretch) | 1170 - 1190 |

| C-H (aromatic) | 3000 - 3100 |

| C=C (aromatic) | 1400 - 1600 |

| S-Cl | 500 - 600 |

| C-Br | 600 - 700 |

The strong absorptions corresponding to the sulfonyl group stretches are particularly diagnostic.

Mass Spectrometry (Expected)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern.

| Ion | Expected m/z | Notes |

| [M]⁺ | 268, 270, 272 | Isotopic pattern due to Br and Cl |

| [M-Cl]⁺ | 233, 235 | Loss of chlorine radical |

| [M-SO₂Cl]⁺ | 169, 171 | Loss of sulfonyl chloride group |

| [C₇H₆Br]⁺ | 169, 171 | Bromotropylium ion |

The molecular ion peak should exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).

Logical Relationships in Structure Elucidation

The process of structure elucidation follows a logical workflow where data from different analytical techniques are integrated to confirm the chemical structure.

Caption: Logical workflow for the structural elucidation of the target compound.

Conclusion

While direct experimental data for this compound is not widely published, its structure can be confidently predicted and would be readily confirmed using standard analytical techniques. The proposed synthesis via radical bromination of m-toluenesulfonyl chloride offers a viable route to obtain this compound for further study and application in research and drug development. The expected spectroscopic data presented in this guide provide a valuable reference for researchers working with this and related molecules.

References

Spectroscopic Analysis of 3-Bromomethyl-benzenesulfonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 3-Bromomethyl-benzenesulfonyl chloride. These predictions are based on established principles of NMR, IR, and MS, providing a baseline for researchers working with this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.9 - 8.1 | m | 2H | Aromatic CH |

| ~7.6 - 7.8 | m | 2H | Aromatic CH |

| ~4.7 | s | 2H | -CH₂Br |

Solvent: CDCl₃. These are estimated values and may vary based on experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~145 | C-SO₂Cl |

| ~140 | C-CH₂Br |

| ~135 | Aromatic CH |

| ~130 | Aromatic CH |

| ~128 | Aromatic CH |

| ~125 | Aromatic CH |

| ~32 | -CH₂Br |

Solvent: CDCl₃. These are estimated values and may vary based on experimental conditions.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| 3100 - 3000 | C-H stretch (aromatic) |

| 1370 - 1350 | S=O stretch (asymmetric) |

| 1180 - 1160 | S=O stretch (symmetric) |

| ~1220 | C-Br stretch |

| 600 - 500 | S-Cl stretch |

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 268/270/272 | Molecular ion peak [M]⁺• corresponding to the isotopic distribution of Br and Cl. |

| 189/191 | Fragment ion from the loss of Br. |

| 171 | Fragment ion from the loss of SO₂Cl. |

| 91 | Tropylium ion, a common fragment for benzyllic compounds. |

Ionization method: Electron Ionization (EI). The presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes will result in characteristic isotopic patterns for bromine and chlorine-containing fragments.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data outlined above. These protocols are generalized for organic compounds of this nature and can be adapted as needed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[1][2] Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse program.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Co-add 16 to 64 scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical parameters include a 45° pulse angle and a relaxation delay of 2 seconds.

-

A larger number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

-

Sample Preparation (Thin Solid Film Method):

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Place the salt plate in the sample holder of the spectrometer.

-

Acquire a background spectrum of the clean, empty salt plate.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

The typical scanning range is 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV.[4] This method provides reproducible fragmentation patterns.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to deduce the structure of the molecule. The isotopic distribution patterns for bromine and chlorine will be key in identifying fragments containing these atoms.[5]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Solubility of 3-Bromomethyl-benzenesulfonyl Chloride in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 3-bromomethyl-benzenesulfonyl chloride in organic solvents. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document provides general solubility information based on the behavior of structurally similar compounds, namely benzenesulfonyl chloride. Furthermore, it offers detailed experimental protocols for both qualitative and quantitative determination of its solubility, enabling researchers to generate precise data for their specific applications. A comprehensive workflow for these experimental procedures is also presented.

Introduction

This compound (C₇H₆BrClO₂S) is a reactive chemical intermediate frequently utilized in the synthesis of various organic molecules, particularly in the development of pharmaceutical compounds and other specialty chemicals. The solubility of this reagent in organic solvents is a critical parameter that influences reaction kinetics, purification strategies, and the overall efficiency of synthetic processes. An understanding of its solubility profile is therefore essential for optimizing experimental conditions and ensuring reproducible outcomes.

General Solubility Profile

The following table summarizes the expected qualitative solubility of this compound in a range of organic solvents, based on the properties of benzenesulfonyl chloride. Researchers are encouraged to use the experimental protocols provided in the subsequent section to determine precise quantitative values.

| Solvent Category | Solvent | Expected Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |

| Alcohols | Methanol | Soluble | Data to be determined experimentally |

| Ethanol | Soluble | Data to be determined experimentally | |

| Ethers | Diethyl ether | Soluble | Data to be determined experimentally |

| Tetrahydrofuran (THF) | Soluble | Data to be determined experimentally | |

| Ketones | Acetone | Soluble | Data to be determined experimentally |

| Halogenated Hydrocarbons | Dichloromethane (DCM) | Soluble | Data to be determined experimentally |

| Chloroform | Soluble | Data to be determined experimentally | |

| Aromatic Hydrocarbons | Toluene | Soluble | Data to be determined experimentally |

| Benzene | Soluble | Data to be determined experimentally | |

| Esters | Ethyl acetate | Soluble | Data to be determined experimentally |

| Amides | Dimethylformamide (DMF) | Soluble | Data to be determined experimentally |

| Other | Acetonitrile | Soluble | Data to be determined experimentally |

| Water | Insoluble (reactive) | Not applicable |

Experimental Protocols for Solubility Determination

The following protocols are adapted from established methods for determining the solubility of organic compounds and are suitable for this compound.

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of anhydrous organic solvents

-

Small, dry test tubes

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10-20 mg of this compound to a dry test tube.

-

Add 1 mL of the chosen anhydrous solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes at a controlled ambient temperature.

-

Visually inspect the solution against a contrasting background.

-

Record the observation as:

-

Soluble: The solid completely dissolves, yielding a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Repeat the procedure for each solvent of interest.

The gravimetric shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.

Materials:

-

This compound

-

A selection of anhydrous organic solvents

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe and syringe filters (0.45 µm, solvent-compatible)

-

Pre-weighed, dry evaporating dishes or vials

-

Vacuum oven or a gentle stream of inert gas (e.g., nitrogen)

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial (ensure there will be undissolved solid).

-

Add a known volume of the selected anhydrous solvent.

-

Seal the vial and place it on an orbital shaker or use a magnetic stir bar.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Separation of the Saturated Solution:

-

Allow the vial to stand undisturbed at the equilibrium temperature for at least one hour to let the excess solid settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Filter the supernatant through a syringe filter into a pre-weighed, dry evaporating dish or vial. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Carefully evaporate the solvent from the filtered solution under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature.

-

Weigh the dish or vial containing the solid residue on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.

-

The solubility can then be expressed in the desired units, such as g/100 mL or mg/mL.

-

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Caption: Workflow for solubility determination.

Conclusion

This technical guide provides a framework for understanding and determining the solubility of this compound in organic solvents. While specific quantitative data remains to be extensively published, the provided qualitative insights and detailed experimental protocols will empower researchers to generate the necessary data for their work. The application of these standardized methods will facilitate the optimization of reaction conditions and contribute to the successful use of this important chemical intermediate in research and development.

References

An In-Depth Technical Guide on the Synthesis and Applications of 3-Bromomethyl-benzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 3-Bromomethyl-benzenesulfonyl chloride, a key intermediate in medicinal chemistry and drug discovery. The document details a robust synthetic protocol, presents key quantitative data, and visualizes its role in the context of a significant signaling pathway.

Introduction

This compound is a bifunctional organic compound featuring a reactive sulfonyl chloride group and a benzylic bromide. This unique combination of functional groups makes it a valuable building block for the synthesis of a variety of complex molecules, particularly in the development of therapeutic agents. While a singular "discovery" paper for this compound is not readily identifiable in the chemical literature, its synthesis logically follows from well-established principles of organic chemistry. The primary route to its synthesis involves the radical bromination of the corresponding methylarene, a transformation widely employed in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic applications.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆BrClO₂S | [1][] |

| Molecular Weight | 269.54 g/mol | [1][] |

| Appearance | Solid | [1] |

| Purity | Typically ≥95% | [1] |

| InChI Key | OAYDKDHGBRDMFR-UHFFFAOYSA-N | [1][] |

| Boiling Point | 343.445 °C at 760 mmHg | [] |

| Density | 1.732 g/cm³ | [] |

First Synthesis: A Representative Protocol

The synthesis of this compound is most effectively achieved through the radical-initiated benzylic bromination of 3-methylbenzenesulfonyl chloride. This method, analogous to the well-known Wohl-Ziegler bromination, utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The following protocol is a representative procedure based on established methods for similar transformations.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Methylbenzenesulfonyl chloride

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Acetonitrile (CH₃CN) or Carbon tetrachloride (CCl₄)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylbenzenesulfonyl chloride (1 equivalent) in a suitable solvent such as acetonitrile or carbon tetrachloride.

-

Addition of Reagents: Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN (0.02 equivalents) to the solution.

-

Reaction Execution: Heat the mixture to reflux. The reaction can be initiated by irradiation with a lamp if necessary. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. The succinimide by-product will precipitate out of the solution. Filter the mixture to remove the solid succinimide.

-

Extraction and Washing: Wash the filtrate with a saturated sodium bicarbonate solution to quench any remaining acidic components, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Quantitative Data Summary:

Characterization Data (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): δ ~7.9-7.5 (m, 4H, Ar-H), ~4.6 (s, 2H, CH₂Br).

-

¹³C NMR (CDCl₃, 100 MHz): δ ~145, ~139, ~134, ~131, ~129, ~128, ~31.

Logical and Experimental Workflow

The synthesis and subsequent application of this compound can be visualized as a streamlined workflow. The initial step is the critical synthesis of the target molecule, which then serves as a versatile reagent for further chemical transformations.

Application in Drug Discovery: Synthesis of CXCR4 Antagonists

A significant application of this compound is in the synthesis of CXCR4 antagonists. The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12, play a crucial role in various physiological and pathological processes, including cancer metastasis, HIV entry, and inflammation. Antagonists of this receptor are therefore of considerable interest as potential therapeutic agents.

The sulfonyl chloride moiety of this compound readily reacts with primary or secondary amines to form stable sulfonamides, a common scaffold in medicinal chemistry. The bromomethyl group can then be used for further derivatization to construct more complex molecules that bind to the CXCR4 receptor.

CXCL12/CXCR4 Signaling Pathway

The binding of CXCL12 to the CXCR4 receptor initiates a cascade of intracellular signaling events that drive cellular responses such as migration and proliferation. A simplified representation of this signaling pathway is depicted below.

References

Chemical Reactivity Profile of 3-Bromomethyl-benzenesulfonyl chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromomethyl-benzenesulfonyl chloride is a bifunctional organic molecule of significant interest in medicinal chemistry and organic synthesis. Possessing two reactive centers—an electrophilic sulfonyl chloride group and a labile benzylic bromide—it serves as a versatile building block for the introduction of a substituted benzylsulfonyl moiety. This technical guide provides a comprehensive overview of its chemical reactivity, supported by tabulated data, detailed experimental protocols for representative transformations, and visualizations of key reaction pathways. The strategic combination of these two functional groups allows for sequential or orthogonal derivatization, enabling the synthesis of complex molecular architectures, including sulfonamides and sulfonate esters with further sites for chemical modification.

Core Chemical Properties

This compound is a solid at room temperature with a molecular weight of 269.54 g/mol .[1] Its structure features a benzene ring substituted at the meta-position with a bromomethyl group and a sulfonyl chloride group, leading to a distinct reactivity profile for each functional group.

| Property | Value | Reference |

| Molecular Formula | C₇H₆BrClO₂S | [1] |

| Molecular Weight | 269.5433 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥95% | [1] |

| InChI | InChI=1S/C₇H₆BrClO₂S/c8-5-6-2-1-3-7(4-6)12(9,10)11/h1-4H,5H₂ | [1] |

| InChI Key | OAYDKDHGBRDMFR-UHFFFAOYSA-N | [1] |

Spectroscopic Data Profile

| Spectroscopy | Expected Features for this compound | Reference Data (Benzenesulfonyl chloride) |

| ¹H NMR | Aromatic protons (multiplets, ~7.5-8.0 ppm), Benzylic protons (singlet, ~4.5-4.8 ppm) | Aromatic protons (~7.6-8.0 ppm) |

| ¹³C NMR | Aromatic carbons (~125-145 ppm), Benzylic carbon (~30-35 ppm) | Aromatic carbons (~127-143 ppm) |

| IR (Infrared) | S=O stretches (~1380 cm⁻¹ and ~1180 cm⁻¹), S-Cl stretch (~560 cm⁻¹), C-Br stretch (~650-690 cm⁻¹) | S=O stretches (~1376 cm⁻¹ and ~1186 cm⁻¹), S-Cl stretch (~565 cm⁻¹) |

| Mass Spec (MS) | Molecular ion peak (m/z ~268, 270, 272 corresponding to isotopes), fragmentation pattern showing loss of Cl, SO₂, CH₂Br. | Molecular ion peak (m/z ~176, 178), fragmentation pattern showing loss of Cl, SO₂. |

Chemical Reactivity and Key Transformations

The reactivity of this compound is characterized by the independent or sequential reactions of its two primary functional groups: the sulfonyl chloride and the bromomethyl group.

Reactions at the Sulfonyl Chloride Moiety

The sulfonyl chloride group is a potent electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles, most notably amines and alcohols, to form stable sulfonamides and sulfonate esters, respectively. This reactivity is foundational to its use in the synthesis of biologically active compounds.

The reaction with primary and secondary amines is typically rapid and high-yielding, forming the corresponding sulfonamide. This reaction is often carried out in the presence of a base to neutralize the HCl byproduct.

Caption: Formation of sulfonamides from this compound.

Alcohols and phenols react with this compound, typically in the presence of a base like pyridine, to yield sulfonate esters.

Caption: Synthesis of sulfonate esters.

Reactions at the Bromomethyl Moiety

The benzylic bromide is susceptible to nucleophilic substitution (Sₙ2) reactions, allowing for the introduction of a wide range of functional groups. This reactivity provides a secondary point for molecular diversification.

Various nucleophiles, such as azides, cyanides, and carboxylates, can displace the bromide to introduce new functionalities.

Caption: Nucleophilic substitution at the benzylic position.

Experimental Protocols

The following are representative experimental protocols adapted from procedures for closely related compounds, illustrating the key transformations of this compound.

Synthesis of this compound (Adapted from a general procedure for substituted benzenesulfonyl chlorides)

This procedure is based on a diazotization-sulfonyl chlorination sequence starting from 3-aminobenzyl bromide.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Bromomethyl-benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

3-Bromomethyl-benzenesulfonyl chloride is a key reagent in organic synthesis, valued for its utility in introducing the benzenesulfonyl group and as a versatile building block in the creation of complex molecules for drug discovery and development. However, its reactivity also necessitates a thorough understanding of its potential hazards and strict adherence to safety protocols. This technical guide provides an in-depth overview of the safety and handling precautions for this compound, compiled from safety data sheets and chemical safety literature, to ensure its safe and effective use in the laboratory.

Hazard Identification and Classification

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2][3][4] It may also be corrosive to metals.[1] Inhalation of dust can lead to respiratory irritation.[3]

GHS Hazard Statements:

-

H290: May be corrosive to metals.[1]

-

H314: Causes severe skin burns and eye damage.[1][2][5][6][7]

-

H335: May cause respiratory irritation.[7]

Signal Word: Danger[1][2][3][5][6]

Hazard Pictograms:

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrClO₂S | [2][5][8] |

| Molecular Weight | 269.54 g/mol | [2][8] |

| Appearance | Solid | [8] |

| Melting Point | 71 - 75 °C (160 - 167 °F) | [2] |

| Boiling Point | 251 - 252 °C (484 - 486 °F) | |

| Density | 1.384 g/mL at 25 °C (77 °F) | |

| Water Solubility | No data available | [9] |

| Stability | Stable under normal conditions.[1] Decomposes in contact with water.[1] Moisture sensitive.[2] | [1][2] |

Toxicology and Health Effects

The substance causes severe burns to the skin, eyes, and mucous membranes.[3][4][6] Upon contact, it can lead to immediate and severe irritation, pain, and tissue damage. Inhalation of dust may cause irritation and damage to the respiratory tract.[3][7] Ingestion can result in severe burns to the gastrointestinal tract.[2][3]

Experimental Protocols:

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. The hazard classifications are typically derived from data on similar compounds, structure-activity relationships, and in vitro/in vivo studies conducted by manufacturers, which are often proprietary.

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to safe handling is paramount to minimize exposure risk.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area.[3][4][10] A chemical fume hood is essential to control exposure to dust and vapors.[3][4][10]

-

Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Tightly fitting safety goggles or a face shield.[2][5][10] | Protects against splashes and dust, preventing severe eye damage. |

| Skin Protection | Impervious gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[2][5][10][11] | Prevents skin contact and subsequent chemical burns. |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter may be necessary if dust is generated and engineering controls are insufficient.[3] | Protects the respiratory system from irritating dust. |

Handling Workflow:

Caption: Workflow for the safe handling of this compound.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air.[1][2][3] If breathing is difficult, give oxygen.[3] Seek immediate medical attention.[1][2][3] |

| Skin Contact | Immediately remove all contaminated clothing.[1][2][3] Rinse the affected skin with plenty of water for at least 15 minutes.[1][2][3] Seek immediate medical attention.[2][3][4] |

| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][2][3][4] Remove contact lenses if present and easy to do.[1][2] Continue rinsing.[1][2] Seek immediate medical attention.[1][2][3][4] |

| Ingestion | Do NOT induce vomiting.[1][2][3] Rinse mouth with water.[1][2][5] If the person is conscious, give them a small amount of water to drink.[2] Seek immediate medical attention.[1][2][3] |

Accidental Release and Spill Management

In the event of a spill, a coordinated and safe response is essential to mitigate hazards.

Accidental Spill Response Workflow:

Caption: Logical workflow for responding to an accidental spill.

Storage and Disposal

Proper storage and disposal are crucial for maintaining a safe laboratory environment.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][3][4] The substance is moisture-sensitive and should be protected from water.[2] Store in a corrosives area.[3][4]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[2][4] Do not allow the material to enter drains or waterways.[2][12]

Firefighting Measures

In the event of a fire involving this compound:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[3][4][5]

-

Hazardous Combustion Products: Thermal decomposition can produce toxic and corrosive gases, including carbon oxides, sulfur oxides, hydrogen bromide, and hydrogen chloride.[2][3][4][5]

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[2][3][5]

Conclusion

This compound is a valuable reagent that demands respect and careful handling. By implementing the comprehensive safety measures outlined in this guide, researchers, scientists, and drug development professionals can mitigate the risks associated with its use and ensure a safe and productive research environment. A proactive approach to safety, including thorough training, the consistent use of appropriate PPE, and adherence to established protocols, is the cornerstone of responsible chemical research.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. angenechemical.com [angenechemical.com]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. angenechemical.com [angenechemical.com]

- 8. 3-(Bromomethyl)benzenesulfonyl chloride | CymitQuimica [cymitquimica.com]

- 9. fishersci.ie [fishersci.ie]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com [aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com]

An In-depth Technical Guide to the Hazards of 3-Bromomethyl-benzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a formal safety endorsement or protocol. Always consult the most recent Safety Data Sheet (SDS) from your supplier and adhere to all institutional and governmental safety regulations before handling any chemical.

Executive Summary

3-Bromomethyl-benzenesulfonyl chloride is a reactive organic compound utilized in chemical synthesis, particularly in the development of pharmaceutical agents. Its bifunctional nature, containing both a reactive sulfonyl chloride and a bromomethyl group, makes it a valuable building block. However, these same properties contribute to its significant hazards. This guide provides a comprehensive overview of the known and inferred hazards associated with this compound, including its physical and chemical properties, toxicological data, reactivity, and detailed protocols for safe handling and emergency response. All personnel handling this compound must be thoroughly trained in its potential dangers and the appropriate safety precautions.

Hazard Identification and Classification

This compound is classified as a corrosive substance. The primary and most immediate danger is its capacity to cause severe skin burns and serious eye damage. Contact with moisture, including humidity in the air or contact with water, will liberate corrosive and toxic gases such as hydrogen chloride and hydrogen bromide.

GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. |

| Corrosive to Metals | 1 | H290: May be corrosive to metals. |

Data for isomers and related compounds suggest potential for respiratory irritation.

Hazard Pictograms

Signal Word: Danger

Toxicological and Physical Properties

Toxicological Data

| Compound | Test | Route | Species | Value | Reference |

| Benzenesulfonyl chloride | LD50 | Oral | Rat | 1960 mg/kg | [1] |

| Benzenesulfonyl chloride | LD50 | Dermal | Rabbit | > 2000 mg/kg | [2] |

Physical and Chemical Properties

| Property | Value | Notes |

| Molecular Formula | C₇H₆BrClO₂S | |

| Molecular Weight | 269.54 g/mol | |

| Appearance | White to light yellow solid/powder | Data for 4-isomer[3] |

| Melting Point | 71-75 °C (160-167 °F) | Data for 4-isomer |

| Boiling Point | Decomposes | Sulfonyl chlorides are generally thermally unstable. |

| Solubility | Reacts with water. Soluble in organic solvents. | [4] |

| Stability | Moisture-sensitive. Stable under recommended storage conditions (cool, dry, inert atmosphere). | [2] |

Reactivity and Incompatibility

The high reactivity of the sulfonyl chloride functional group is the primary source of chemical hazards.

-

Reaction with Water: Reacts, potentially violently with hot water or steam, to produce hydrochloric acid, benzenesulfonic acid, and hydrobromic acid. This reaction is exothermic and liberates corrosive gases.[4][5]

-

Reaction with Bases: Reacts vigorously with strong bases (e.g., sodium hydroxide, potassium hydroxide).[4]

-

Reaction with Amines and Alcohols: Undergoes vigorous nucleophilic substitution reactions with amines to form sulfonamides and with alcohols to form sulfonate esters. These reactions also produce HCl.[4]

-

Incompatible Materials: Strong oxidizing agents, strong bases, amines, and alcohols.[4]

-

Hazardous Decomposition Products: Upon combustion or thermal decomposition, it can produce toxic and corrosive fumes including carbon monoxide, carbon dioxide, sulfur oxides, hydrogen chloride, and hydrogen bromide.[6]

Experimental Protocols: Safe Handling and Emergency Procedures

Strict adherence to established safety protocols is mandatory when working with this compound.

Standard Handling Protocol for a Sulfonamide Synthesis

This protocol is a generalized procedure for the synthesis of a sulfonamide, a common application of sulfonyl chlorides. It should be adapted for specific experimental conditions in a properly equipped chemical laboratory.

Caption: A generalized workflow for the safe execution of a sulfonamide synthesis.

Emergency Response Protocols

A clear understanding of emergency procedures is critical. The following diagram outlines the immediate steps to be taken in case of an exposure or spill.

Caption: Immediate actions for personnel exposure or chemical spill emergencies.

Storage and Disposal

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. The container must be kept tightly closed and stored under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.[2] Store in a corrosives-compatible cabinet.

-

Disposal: All waste containing this compound must be treated as hazardous waste. Dispose of in accordance with all local, state, and federal regulations. Do not dispose of down the drain. Contaminated containers must also be disposed of as hazardous waste.

Conclusion

This compound is a hazardous but valuable reagent in synthetic chemistry. Its corrosive nature and high reactivity, particularly with water, necessitate stringent safety precautions. All researchers, scientists, and drug development professionals must be fully aware of these hazards and trained in the proper handling, storage, and emergency procedures outlined in this guide and the official Safety Data Sheet. A proactive approach to safety is paramount to mitigating the risks associated with this compound.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 4-(Bromomethyl)benzenesulfonyl Chloride | 66176-39-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. lobachemie.com [lobachemie.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Thermal Stability of 3-Bromomethyl-benzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data on the thermal stability of 3-Bromomethyl-benzenesulfonyl chloride is publicly available. This guide synthesizes information from safety data sheets of the isomeric 4-Bromomethyl-benzenesulfonyl chloride and general knowledge of benzenesulfonyl chloride derivatives to provide a comprehensive overview. All data presented for the target compound should be considered illustrative and must be confirmed through experimental analysis.

Introduction

This compound is a bifunctional organic compound featuring a reactive sulfonyl chloride group and a bromomethyl substituent. These functional groups make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other specialty chemicals. The presence of two reactive centers necessitates a thorough understanding of the compound's stability, especially its thermal properties, to ensure safe handling, storage, and processing. This guide provides an in-depth analysis of the known and anticipated thermal stability of this compound, outlines experimental protocols for its assessment, and offers guidance on its safe handling.

Physicochemical Properties

Specific experimental data for this compound is scarce. For comparative purposes, the properties of the isomeric 4-Bromomethyl-benzenesulfonyl chloride are provided below. It is crucial to experimentally determine the properties of the 3-isomer.

Table 1: Physicochemical Properties of 4-Bromomethyl-benzenesulfonyl chloride

| Property | Value |

| Molecular Formula | C₇H₆BrClO₂S |

| Molecular Weight | 269.55 g/mol |

| Appearance | Solid |

| Melting Point | 71-75 °C |

| Boiling Point | Decomposes |

| Solubility | Reacts with water |

Thermal Stability and Decomposition

Benzenesulfonyl chlorides are known to be thermally sensitive and highly reactive, particularly towards nucleophiles like water. The thermal stability of this compound is expected to be influenced by both the sulfonyl chloride and the bromomethyl groups.

General Reactivity and Stability of Sulfonyl Chlorides

Sulfonyl chlorides are generally stable at ambient temperatures when stored in a dry, inert atmosphere. However, they are susceptible to decomposition under various conditions:

-

Hydrolysis: Sulfonyl chlorides react readily with water and moisture to produce the corresponding sulfonic acid and hydrochloric acid. This reaction is often exothermic and can lead to a pressure buildup in sealed containers.

-

Thermal Decomposition: At elevated temperatures, sulfonyl chlorides can decompose. The decomposition pathways can be complex and may involve the elimination of sulfur dioxide and the formation of various chlorinated and brominated organic compounds. The presence of the bromomethyl group may introduce additional decomposition pathways.

-

Incompatibilities: Contact with strong bases, oxidizing agents, and alcohols should be avoided as it can lead to vigorous or explosive reactions.

Anticipated Thermal Behavior of this compound

While specific data is unavailable, a Differential Scanning Calorimetry (DSC) thermogram would be expected to show an endothermic peak corresponding to the melting of the compound, followed by an exothermic event at a higher temperature indicating decomposition. Thermogravimetric Analysis (TGA) would quantify the mass loss associated with this decomposition.

Experimental Protocols for Thermal Analysis

To accurately assess the thermal stability of this compound, the following experimental protocols are recommended.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and decomposition temperature of this compound.

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum pan. The use of a hermetic pan is crucial to prevent the loss of volatile decomposition products and to contain any pressure generated.

-

Instrument Setup:

-

Reference: An empty, hermetically sealed aluminum pan.

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min to maintain an inert atmosphere.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp up to 300 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Determine the onset and peak temperatures of the melting endotherm.

-

Determine the onset temperature of the decomposition exotherm. This temperature is a critical indicator of the upper limit for safe handling.

-

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to lose mass due to decomposition and to quantify the mass loss.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp up to 500 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Determine the onset temperature of mass loss from the TGA curve.

-

Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates.

-

Quantify the percentage of mass lost at different temperature intervals.

-

Safe Handling and Storage

Given the reactive nature of sulfonyl chlorides, strict safety protocols must be followed.

Table 2: Safe Handling and Storage Recommendations

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles with side shields, face shield, and a lab coat. Work should be conducted in a well-ventilated fume hood. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended. |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Handle in a dry, inert atmosphere whenever possible. Use spark-proof tools. |

| Spill Response | In case of a spill, evacuate the area. Wear appropriate PPE. Contain the spill with an inert absorbent material (e.g., sand, vermiculite). Do not use water. Place the absorbed material in a sealed container for disposal. |

| Disposal | Dispose of in accordance with local, state, and federal regulations for hazardous waste. |

Visualizations

An In-depth Technical Guide to 3-Bromomethyl-benzenesulfonyl chloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromomethyl-benzenesulfonyl chloride is a bifunctional organic compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its structure, featuring a reactive sulfonyl chloride group and a bromomethyl substituent on a benzene ring, allows for sequential or simultaneous reactions, making it a valuable building block for the synthesis of complex molecules. The sulfonyl chloride moiety readily reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively. The bromomethyl group, a benzylic halide, is susceptible to nucleophilic substitution, enabling the introduction of a wide array of functional groups. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on its utility in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various chemical suppliers.

| Property | Value | Reference |

| Molecular Formula | C₇H₆BrClO₂S | [1][2][3] |

| Molecular Weight | 269.54 g/mol | [1][2][3] |

| CAS Number | 148583-69-1 | [1][2] |

| Appearance | Solid | [1][3] |

| Purity | Typically ≥95% | [1][2][3] |

| Boiling Point | 343.445 °C at 760 mmHg | |

| Density | 1.732 g/cm³ | |

| InChI | InChI=1S/C7H6BrClO2S/c8-5-6-2-1-3-7(4-6)12(9,10)11/h1-4H,5H2 | [1][3] |

| InChI Key | OAYDKDHGBRDMFR-UHFFFAOYSA-N | [1][3] |

| SMILES | O=S(C1=CC=CC(CBr)=C1)(Cl)=O | [2] |

Synthesis

A generalized two-step synthesis is outlined below:

Step 1: Sulfonylation of Toluene

The initial step would involve the chlorosulfonation of toluene to yield a mixture of ortho, meta, and para-toluenesulfonyl chloride. The isomers would then need to be separated.

Step 2: Radical Bromination

The isolated 3-methylbenzenesulfonyl chloride would then undergo a free-radical bromination of the methyl group, typically using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide or AIBN in a suitable solvent such as carbon tetrachloride, under reflux.

A patent for the preparation of substituted benzenesulfonyl chlorides describes a general method starting from the corresponding aniline.[4] This suggests an alternative route could begin with 3-methylaniline. The aniline is first diazotized and then subjected to a sulfonyl chloride forming reaction. Following the formation of 3-methylbenzenesulfonyl chloride, the subsequent step would be the benzylic bromination as described above.

It is important to note that these are generalized procedures, and optimization of reaction conditions, including stoichiometry, temperature, and reaction time, would be necessary to achieve a good yield and purity of the final product.

Experimental Protocols

Detailed experimental protocols from the literature for the synthesis of analogous compounds provide a framework for the potential synthesis of this compound.

General Protocol for Chlorosulfonation of an Aromatic Compound:

A general procedure for the synthesis of benzenesulfonyl chlorides involves the reaction of the corresponding benzene derivative with chlorosulfonic acid.[5]

-

Reaction: To a cooled solution of the starting aromatic compound, chlorosulfonic acid is added dropwise while maintaining a low temperature.

-

Work-up: The reaction mixture is then carefully poured onto ice, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure.

General Protocol for Radical Bromination of a Methylarene:

The Wohl-Ziegler bromination is a common method for the benzylic bromination of toluene derivatives.

-

Reaction: A mixture of the methyl-substituted arene, N-bromosuccinimide (NBS), and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide) in a non-polar solvent (e.g., carbon tetrachloride) is heated to reflux.

-

Work-up: After the reaction is complete, the mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is then washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization or chromatography.

Reactivity and Applications

The dual reactivity of this compound makes it a versatile reagent in organic synthesis and medicinal chemistry.

Reactions involving the Sulfonyl Chloride Group:

The electrophilic sulfur atom of the sulfonyl chloride group is readily attacked by nucleophiles.

-

Formation of Sulfonamides: Reaction with primary or secondary amines in the presence of a base yields the corresponding sulfonamides. This is a fundamental reaction in the synthesis of a wide range of biologically active compounds, including antibacterial agents and enzyme inhibitors.

-

Formation of Sulfonate Esters: Reaction with alcohols or phenols in the presence of a base leads to the formation of sulfonate esters.

Reactions involving the Bromomethyl Group:

The benzylic bromide is a good leaving group, facilitating nucleophilic substitution reactions.

-

Alkylation of Nucleophiles: A variety of nucleophiles, such as amines, thiols, and carboxylates, can displace the bromide to form new carbon-heteroatom bonds. This allows for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Applications in Drug Discovery and Chemical Biology:

While specific examples for this compound are not extensively documented in readily available literature, its structural motifs are found in molecules with important biological activities. The sulfonamide group is a key pharmacophore in many drugs. The bromomethyl group can be used to covalently link the molecule to biological targets or to serve as a handle for further chemical modifications.

Given its structure, this compound could potentially be used as a bifunctional linker in bioconjugation to connect different molecular entities, such as a targeting moiety and a payload.[6]

Spectroscopic Characterization

-